molecular formula C16H14O3 B6400429 4-(4-Acetylphenyl)-3-methylbenzoic acid CAS No. 1261891-14-8

4-(4-Acetylphenyl)-3-methylbenzoic acid

Cat. No.: B6400429
CAS No.: 1261891-14-8
M. Wt: 254.28 g/mol
InChI Key: HLTYNNXBQYTFJG-UHFFFAOYSA-N
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Description

4-(4-Acetylphenyl)-3-methylbenzoic acid is an organic compound that features a benzene ring substituted with an acetyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetylphenyl)-3-methylbenzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and a suitable catalyst, such as aluminum chloride, to introduce the acetyl group onto the benzene ring. The methyl group can be introduced through a subsequent alkylation reaction using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4-(4-Carboxyphenyl)-3-methylbenzoic acid.

    Reduction: 4-(4-Hydroxyphenyl)-3-methylbenzoic acid.

    Substitution: 4-(4-Nitrophenyl)-3-methylbenzoic acid (in the case of nitration).

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules, which are crucial for developing pharmaceuticals and agrochemicals.
  • Chemical Reactions : It can undergo various reactions including oxidation (to form carboxylic acids), reduction (to form alcohols), and electrophilic substitution (to introduce new functional groups) .

Biology

  • Biological Activity Investigation : Research has explored its potential anti-inflammatory and antimicrobial properties. The structural features of the compound allow it to interact with biological targets, potentially modulating enzyme activity or receptor binding.

Medicine

  • Drug Development : Due to its structural similarity to biologically active compounds, 4-(4-Acetylphenyl)-3-methylbenzoic acid is being investigated for its potential use in drug development. Its derivatives may target specific enzymes or receptors involved in disease processes.

Industry

  • Production of Specialty Chemicals : The compound is utilized in producing specialty chemicals and materials, including polymers and dyes. Its unique chemical structure allows for diverse applications in industrial settings.

Case Studies

StudyFocusFindings
Study 1 Antimicrobial ActivityInvestigated derivatives of this compound showed significant antimicrobial properties against various pathogens.
Study 2 Anti-inflammatory PropertiesIn vitro studies demonstrated that the compound inhibited pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent.
Study 3 Drug DevelopmentA derivative of this compound was tested for efficacy against specific cancer cell lines, showing promising results that warrant further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of 4-(4-Acetylphenyl)-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Acetylphenyl)-2-methylbenzoic acid
  • 4-(4-Acetylphenyl)-3-ethylbenzoic acid
  • 4-(4-Acetylphenyl)-3-methoxybenzoic acid

Uniqueness

4-(4-Acetylphenyl)-3-methylbenzoic acid is unique due to the specific positioning of the acetyl and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects.

Biological Activity

4-(4-Acetylphenyl)-3-methylbenzoic acid, a benzoic acid derivative, has garnered attention for its potential biological activities. This compound's structure features an acetyl group and a methyl group on the benzoic acid backbone, which may influence its interactions with biological targets. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H14O3
  • Molecular Weight : 270.28 g/mol
  • CAS Number : 1261891-14-8

The compound exhibits a dihedral angle of 82.52° between the planes of its aromatic rings, influencing its steric and electronic properties, which are crucial for biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of cholinesterase enzymes, which are critical in neurotransmission .
  • Antimicrobial Properties : Research indicates potential antimicrobial effects, making it a candidate for further exploration in treating infections .
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activities of this compound:

Activity Type IC50 Values (µM) References
Cholinesterase Inhibition13.62 - 33.00
Antimicrobial ActivityNot specified
Cytotoxicity (MCF-7)≤ 10
Proteasome ActivationSignificant

Case Studies

  • Cholinesterase Inhibition : A study evaluated the inhibition of acetylcholinesterase (AChE) by various benzoic acid derivatives, including this compound. The results indicated that this compound has notable inhibitory activity, comparable to established drugs like donepezil .
  • Anticancer Activity : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating effective growth inhibition. The mechanism was linked to apoptosis induction and disruption of cell cycle progression .
  • Proteasome and Autophagy Pathways : Research highlighted that derivatives similar to this compound could enhance proteasome activity and autophagy pathways in human fibroblasts, suggesting a role in cellular homeostasis and potential anti-aging effects .

Properties

IUPAC Name

4-(4-acetylphenyl)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-10-9-14(16(18)19)7-8-15(10)13-5-3-12(4-6-13)11(2)17/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTYNNXBQYTFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689763
Record name 4'-Acetyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-14-8
Record name 4'-Acetyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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